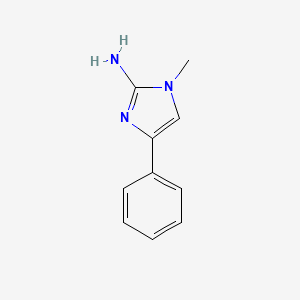

1-methyl-4-phenyl-1H-imidazol-2-amine

Vue d'ensemble

Description

1-methyl-4-phenyl-1H-imidazol-2-amine is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by a methyl group at the first position and a phenyl group at the fourth position of the imidazole ring. Imidazoles are known for their diverse biological activities and are used in various pharmaceutical and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-methyl-4-phenyl-1H-imidazol-2-amine can be synthesized through several methods, including:

Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde. The reaction is typically carried out in an aqueous medium at room temperature.

Wallach Synthesis: This method involves the cyclization of α-haloketones with ammonia or primary amines.

Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines using oxidizing agents.

From α-Haloketones: This method involves the reaction of α-haloketones with ammonia or primary amines.

Marckwald Synthesis: This method involves the cyclization of α-amino ketones.

Amino Nitrile Method: This method involves the cyclization of amino nitriles under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Analyse Des Réactions Chimiques

1-methyl-4-phenyl-1H-imidazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole oxides.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form corresponding imidazole amines.

Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles to form substituted imidazoles.

Cyclization: The compound can undergo cyclization reactions to form fused ring systems.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. Major products formed from these reactions include substituted imidazoles, imidazole oxides, and imidazole amines.

Applications De Recherche Scientifique

Synthesis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine

The synthesis of this compound typically involves a multi-step process. A notable method includes a three-step sequence that has been reported to yield this compound efficiently. The initial step involves the formation of an imidazole ring followed by subsequent functionalization to introduce the methyl and phenyl groups at the appropriate positions .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancers. A study demonstrated that derivatives of this compound can induce apoptosis in cancer cells by activating specific signaling pathways linked to cell death .

Antibacterial Activity

In addition to its anticancer properties, this compound has also been evaluated for antibacterial activity. It has shown effectiveness against several Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics, especially in light of rising antibiotic resistance .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of 1-methyl-4-phenyl-1H-imidazol-2-amines on breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation. The results suggested that this compound could serve as a lead structure for developing more potent anticancer agents .

Case Study 2: Antibacterial Resistance

Another study focused on the antibacterial properties of this compound derivatives against antibiotic-resistant strains of Escherichia coli. The findings indicated that certain derivatives exhibited substantial inhibition zones in disk diffusion assays, highlighting their potential as new therapeutic agents against resistant bacterial infections .

Table 1: Synthesis Overview

| Step | Reagents/Conditions | Yield (%) | Comments |

|---|---|---|---|

| 1 | Imidazole + Methylating agent | 85% | Initial formation of imidazole ring |

| 2 | Phenyl substitution | 75% | Introduction of phenyl group |

| 3 | Purification | - | Final purification step |

Mécanisme D'action

The mechanism of action of 1-methyl-4-phenyl-1H-imidazol-2-amine involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity. It can also interact with nucleic acids, affecting gene expression and protein synthesis. The exact mechanism of action depends on the specific biological system and the concentration of the compound .

Comparaison Avec Des Composés Similaires

1-methyl-4-phenyl-1H-imidazol-2-amine can be compared with other similar compounds, such as:

1-methyl-1H-imidazol-2-amine: This compound lacks the phenyl group at the fourth position, which affects its biological activity and chemical reactivity.

4-phenyl-1H-imidazol-2-amine: This compound lacks the methyl group at the first position, which affects its solubility and binding affinity.

1-methyl-4-phenyl-1H-imidazole: This compound lacks the amino group at the second position, which affects its ability to form hydrogen bonds and interact with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

1-Methyl-4-phenyl-1H-imidazol-2-amine is a heterocyclic compound belonging to the imidazole family, characterized by a methyl group at the first position and a phenyl group at the fourth position of the imidazole ring. This compound exhibits a range of biological activities, making it a subject of interest in pharmaceutical research. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods, with a notable three-step synthetic route involving cyclization, hydrolysis, and methylation reactions. This method has been optimized to yield significant amounts of the compound, demonstrating its utility as a pharmaceutical intermediate .

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Bacillus subtilis | 4.69 - 22.9 µM |

| Candida albicans | 16.69 - 78.23 µM |

The compound exhibited complete bactericidal activity against S. aureus and E. coli within eight hours of exposure .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown potential as an anticancer agent. It acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer progression and immune suppression. Studies have reported that modifications to the imidazole structure can enhance its potency as an IDO inhibitor, with some derivatives exhibiting ten-fold improvements in inhibitory activity compared to standard compounds .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound binds to enzymes such as IDO, inhibiting their activity and thus affecting metabolic pathways involved in immune response and tumor growth.

- Receptor Binding : It interacts with specific receptors, potentially modulating signal transduction pathways critical for cell proliferation and survival.

- Nucleic Acid Interaction : The compound may also influence gene expression by interacting with nucleic acids, which can alter protein synthesis and cellular functions.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Study on IDO Inhibition : A systematic study focused on the structure-based development of phenyl-imidazole derivatives demonstrated that modifications to the imidazole ring could significantly enhance binding affinity to IDO, suggesting a promising avenue for developing novel anticancer therapies .

- Antimicrobial Efficacy : A comprehensive evaluation of monomeric alkaloids revealed that this compound exhibited strong antibacterial activity against multiple strains, reinforcing its potential use in treating bacterial infections .

Propriétés

IUPAC Name |

1-methyl-4-phenylimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13-7-9(12-10(13)11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQDJTMWXHBYJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586168 | |

| Record name | 1-Methyl-4-phenyl-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6653-45-8 | |

| Record name | 1-Methyl-4-phenyl-1H-imidazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6653-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-phenyl-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis process described for 1-methyl-4-phenyl-1H-imidazol-2-amine?

A: The research outlines a practical three-step synthesis for this compound, a significant pharmaceutical intermediate. This process involves cyclisation, hydrolysis, and methylation reactions. [] Notably, during optimization, a novel chemical entity, 2,6-diphenyl-1H-imidazo[1,2-a]imidazole, was isolated and characterized using MS, 1H NMR, and 13C NMR. [] The researchers were able to scale up the synthesis process, achieving a 27.4% total yield of this compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.